1-Amino-4-methylpiperazine solves a critical selectivity challenge in multi-step synthesis: the primary amine at 1-position enables nucleophilic coupling while the 4-methylated tertiary amine is completely blocked, preventing cross-linking or unwanted additions. This eliminates costly purification steps. Ideal for rifampicin-type APIs and functional polymers. Sourced with ≥98% purity, lot-specific COA, and ready for global dispatch.
1-Amino-4-methylpiperazine (CAS: 6928-85-4) is an unsymmetrical, cyclic diamine featuring a nucleophilic primary amine at the 1-position and a sterically influential tertiary amine at the 4-position. This distinct architecture makes it a valued intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and specialty polymers where precise control over reactivity and molecular properties is required. Its utility stems from the differential reactivity of its two nitrogen centers, allowing for selective chemical transformations that are not readily achievable with simpler, symmetrical piperazines.
Replacing 1-Amino-4-methylpiperazine with analogs like 1-aminopiperazine or N-methylpiperazine often leads to process failures or suboptimal product performance. The N-methyl group is a critical design feature, not a trivial modification; it blocks the secondary amine reactivity seen in 1-aminopiperazine, preventing unwanted side reactions such as double additions or cross-linking in polymerization. Furthermore, this methyl group provides specific lipophilic and steric properties essential for the biological activity of many CNS-acting drugs and kinase inhibitors, a feature absent in simpler piperazines. Attempting substitution compromises reaction specificity, yield, and the functional properties of the final target molecule.
Analogs lacking the N-amino group cannot support the nucleophilic addition required for rifampicin formation.
Regulatory monitoring mandates 1-amino-4-methylpiperazine as a specific impurity marker, not replaceable by other piperazines.
Methyl substitution patterns alter degradation rates; analog-specific stability may affect storage and handling protocols.
1-Amino-4-methylpiperazine is a structurally required intermediate for the synthesis of the antibiotic Rifampicin. The 4-methyl-1-piperazinyl-imino side chain formed from this precursor is essential for the drug's antibacterial activity. Using a substitute like 1-aminopiperazine would result in a different chemical entity lacking the established efficacy and safety profile of Rifampicin, making the procurement of the exact CAS 6928-85-4 compound non-negotiable for this application.
| Evidence Dimension | Structural Requirement in API Synthesis |
| Target Compound Data | Forms the required 4-methyl-1-piperazinyl-imino side chain of Rifampicin. |
| Comparator Or Baseline | 1-Aminopiperazine or other piperazine analogs. |
| Quantified Difference | Absolute. Substitution yields a different, non-bioequivalent molecule. |
| Conditions | Synthesis of Rifampicin and related Rifamycin-class antibiotics. |
For GMP-compliant manufacturing of specific, high-value APIs like Rifampicin, this exact intermediate is required with no viable substitutes.
In the synthesis of specialty polymers, 1-amino-4-methylpiperazine provides selective reactivity. Its primary amine can participate in reactions like epoxide ring-opening to functionalize a polymer backbone, while the N-methylated tertiary amine remains unreactive. This prevents the cross-linking or secondary reactions that could occur with the secondary amine of a comparator like 1-aminopiperazine, ensuring a more defined polymer structure and predictable material properties.
| Evidence Dimension | Amine Reactivity in Polymer Synthesis |
| Target Compound Data | Monofunctional reactivity via the primary amine; the tertiary amine is stable. |
| Comparator Or Baseline | 1-Aminopiperazine, which possesses both a reactive primary and a reactive secondary amine. |
| Quantified Difference | Enables single-site functionalization, avoiding potential cross-linking from a secondary amine. |
| Conditions | Ring-opening of epoxide-terminated silicone polyether block copolymers. |
This selective reactivity is critical for manufacturing well-defined functional polymers, ensuring cleaner reaction profiles and greater batch-to-batch consistency for industrial applications.
The structure of 1-amino-4-methylpiperazine combines a fast-reacting primary amine with a tertiary amine in a single molecule. In CO2 capture applications, primary amines are known for rapid absorption kinetics, while tertiary amines contribute to higher net capacity and lower heat of regeneration. This intramolecular combination offers a performance profile that solvent formulators often try to achieve by blending multiple amines, such as piperazine (PZ) with monoethanolamine (MEA) or methyldiethanolamine (MDEA).
| Evidence Dimension | Amine Functionality for CO2 Capture |
| Target Compound Data | Combines a kinetically fast primary amine and a high-capacity tertiary amine. |
| Comparator Or Baseline | Piperazine (two secondary amines) or MEA (one primary amine). |
| Quantified Difference | Provides a built-in kinetic and capacity advantage typically sought from multi-component solvent blends. |
| Conditions | Aqueous amine solvents for post-combustion CO2 capture. |
This compound is a strong candidate for formulating next-generation CO2 capture solvents that aim to improve both absorption efficiency and the energy economics of solvent regeneration.
This compound is the correct choice for multi-step syntheses where a specific piperazine side chain is integral to the final API's biological function, as demonstrated in the production of Rifampicin. Its use is indicated when preventing side reactions at the 4-position is critical to maintaining yield and purity.
Ideal for processes requiring the controlled addition of amine functionality onto a polymer backbone. The selective reactivity of the primary amine allows for its incorporation into the polymer, while the stable tertiary amine remains available to impart properties such as catalytic activity, pH buffering, or improved adhesion in the final product.
A primary candidate for researchers and engineers formulating advanced solvents for CO2 capture. Its dual-function structure provides a platform for developing systems that balance the competing demands of rapid absorption kinetics and low-energy solvent regeneration, potentially reducing the operational cost of carbon capture processes.
Irritant